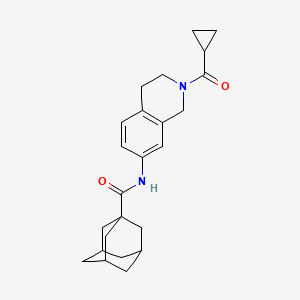

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-22(19-1-2-19)26-6-5-18-3-4-21(10-20(18)14-26)25-23(28)24-11-15-7-16(12-24)9-17(8-15)13-24/h3-4,10,15-17,19H,1-2,5-9,11-14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGUNJIKHWMASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Central Nervous System Disorders

Research indicates that compounds similar to N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide exhibit significant activity against central nervous system disorders. The ability of this compound to cross the blood-brain barrier positions it as a potential therapeutic agent for conditions such as depression, anxiety, and neurodegenerative diseases.

Mechanism of Action : The compound likely interacts with neurotransmitter systems, influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Its structural features allow for interactions with various cellular targets involved in cancer progression.

Case Study : In vitro studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its unique chemical structure may enhance its efficacy against bacterial and fungal infections.

Research Findings : Compounds with similar frameworks have demonstrated broad-spectrum antimicrobial effects, suggesting that N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide could be further explored for therapeutic use in infectious diseases.

Synthesis and Modification

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity.

Typical Synthesis Steps :

- Formation of the tetrahydroisoquinoline core.

- Introduction of the cyclopropanecarbonyl group.

- Coupling with the adamantane moiety via amide bond formation.

Mecanismo De Acción

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

- Cyclopropane vs. In contrast, the thiophene’s sulfur atom enhances electron-richness, which could facilitate π-π stacking or polar interactions with biological targets.

- Molecular Weight and Lipophilicity : The thiophene analog’s higher molecular weight (420.57 vs. ~401.5) and sulfur content may marginally reduce solubility compared to the cyclopropane derivative. However, both compounds retain adamantane-driven lipophilicity, favoring membrane permeability.

Hypothetical Pharmacological Implications

- Target Engagement : The cyclopropane’s rigidity may stabilize specific conformations critical for binding to enzymes or receptors, such as kinases or G-protein-coupled receptors (GPCRs). The thiophene analog’s sulfur atom could interact with metal ions or cysteine residues in active sites.

- Thiophenes, however, may undergo sulfoxidation, increasing susceptibility to metabolic degradation.

Research Tools and Structural Analysis

Both compounds may utilize crystallographic tools like SHELX (for structure refinement) and ORTEP-3 (for thermal ellipsoid visualization) to resolve their three-dimensional configurations. These methods are critical for confirming substituent orientation and evaluating steric effects.

Actividad Biológica

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24N2O2

- Molecular Weight : 320.41 g/mol

- CAS Number : 955534-31-3

The compound features a unique structure that combines a cyclopropane ring with an isoquinoline moiety, which is known to influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide. For instance, derivatives containing cyclopropane rings have shown effective inhibition of cancer cell proliferation without significant cytotoxic effects on normal cells. One study reported that such compounds inhibited the proliferation of U937 human myeloid leukemia cells while sparing normal cells from cytotoxicity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways has been noted in related compounds.

- Modulation of Signaling Pathways : Compounds with similar structures may affect various signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the cyclopropanecarbonyl group significantly enhances the interaction with biological targets compared to other structural analogs. This has been supported by various studies that demonstrate how modifications to the cyclopropane or isoquinoline moieties can lead to varying levels of activity against different cancer cell lines .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized a series of cyclopropane-containing carboxamide derivatives and evaluated their biological activities. The results indicated that specific substitutions on the isoquinoline ring improved anticancer efficacy against breast (MCF7) and colon (HCT116) cancer cell lines .

Table 1: Biological Activity of Synthesized Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF7 | 12.5 | Moderate activity |

| Compound B | HCT116 | 8.0 | Excellent activity |

| Compound C | U937 | 15.0 | No cytotoxicity observed |

Study 2: Transcriptome Analysis

Another case study utilized transcriptomic data to investigate the common mechanisms of action among similar compounds. This approach identified key genes involved in apoptosis and proliferation that were consistently modulated across different concentrations and exposure times .

Study 3: Safety Profile Assessment

In assessing the safety profile, compounds were tested for cytotoxicity against non-cancerous cell lines. The findings revealed that while some derivatives exhibited significant anticancer properties, they also maintained a favorable safety profile, suggesting potential for therapeutic use in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.